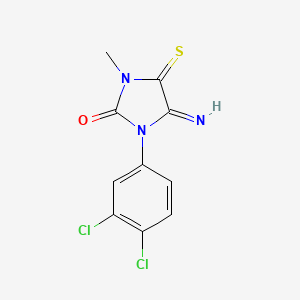

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one

Description

This compound belongs to the imidazolidinone class, characterized by a five-membered ring containing nitrogen, sulfur, and oxygen atoms. Its structure includes a 3,4-dichlorophenyl group at position 1, a methyl group at position 3, and a thioxo (C=S) group at position 3. The 3,4-dichlorophenyl substituent is notable for its electron-withdrawing effects, which can enhance stability and modulate reactivity compared to non-halogenated analogs.

Properties

Molecular Formula |

C10H7Cl2N3OS |

|---|---|

Molecular Weight |

288.15 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-5-imino-3-methyl-4-sulfanylideneimidazolidin-2-one |

InChI |

InChI=1S/C10H7Cl2N3OS/c1-14-9(17)8(13)15(10(14)16)5-2-3-6(11)7(12)4-5/h2-4,13H,1H3 |

InChI Key |

XBTYJRVBCBRXCK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=S)C(=N)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate derivative, which is then reacted with dimethylamine to yield the final product . Industrial production methods often employ catalytic hydrogenation in the presence of amine or amide salts using catalysts such as palladium or platinum .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is particularly relevant in its use as an herbicide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Halogenation Patterns

- 1-(2,6-Dichlorophenyl)-4-imino-3-phenyl-5-thioxoimidazolidin-2-one (4a) This compound () shares the imidazolidinone core but differs in substituents: the dichlorophenyl group is at the 2,6-positions instead of 3,4. The steric hindrance from ortho-chlorine atoms may reduce planarity and alter binding interactions compared to the 3,4-dichloro isomer.

- PK1: (5R)-3-(3,4-Dichlorophenyl)-5-(4-hydroxyphenyl)-1,5-dimethyl-2-thioxoimidazolidin-4-one PK1 () retains the 3,4-dichlorophenyl group but incorporates a 4-hydroxyphenyl substituent at position 5. The hydroxyl group enhances hydrophilicity, contrasting with the imino group in the target compound. This structural variation could influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Core Structure Variations: Ureas vs. Imidazolidinones

- Di-Substituted Ureas (BTdCPU, NCPdCPU) highlights 1,3-diarylureas with 3,4-dichlorophenyl groups. Unlike imidazolidinones, these compounds feature a urea linkage (NH–CO–NH) instead of a thioxoimidazolidinone ring. Ureas generally exhibit strong hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability compared to the sulfur-containing imidazolidinone core .

Functional Group Modifications

- 5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one () This derivative replaces the thioxo group with a ketone (C=O) and introduces a fluorinated indole moiety. Fluorine’s electronegativity may improve bioavailability compared to chlorine .

- Ethyl (2-(3-Chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)amino)acetate (C2) describes an imidazole derivative with a benzothiophene group. The sulfur in the thiophene ring differs from the thioxo group in the target compound, affecting aromaticity and electronic interactions. The dimethylamino group enhances solubility via protonation, a feature absent in the target compound .

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 4a (), involving dichlorinated isocyanates and cyanothioformanilides. However, the 3,4-dichloro substitution may require stricter temperature control to avoid side reactions compared to 2,6-dichloro analogs .

- Biological Activity: Urea derivatives () show growth inhibition, suggesting the 3,4-dichlorophenyl group is pharmacologically relevant. The imidazolidinone core’s thioxo group may offer unique interactions with sulfur-binding enzymes, distinguishing it from ureas .

- Solubility and Stability: PK1’s hydroxyl group () improves water solubility, whereas the target compound’s imino group may limit this, favoring lipid-rich environments. Methyl groups in both compounds enhance metabolic stability by blocking oxidation sites .

Biological Activity

1-(3,4-Dichlorophenyl)-5-imino-3-methyl-4-thioxoimidazolidin-2-one, with the CAS number 30063-55-9, is a compound that has garnered attention for its potential biological activities. This imidazolidinone derivative is characterized by its unique chemical structure, which includes a dichlorophenyl group and a thioxo functional group. The molecular formula for this compound is C10H7Cl2N3OS, and it has a molecular weight of 288.15 g/mol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole and imidazole possess potent antibacterial effects against various pathogens. The mechanism of action often involves inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

In vitro studies have demonstrated that compounds related to this imidazolidinone can inhibit the proliferation of cancer cells. For example, certain derivatives have been evaluated against human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma). These studies typically employ assays like MTT to assess cell viability and flow cytometry to analyze cell cycle arrest and apoptosis induction .

Case Studies

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotic agents.

-

Case Study on Anticancer Properties :

- Another research project focused on the synthesis of new compounds based on the imidazolidinone framework. The results showed that specific modifications enhanced their anticancer activity significantly compared to standard treatments. The study highlighted the importance of structural optimization in developing effective anticancer agents.

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H7Cl2N3OS |

| Molecular Weight | 288.15 g/mol |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Inhibits proliferation in several cancer cell lines |

| Mechanism of Action | DNA gyrase inhibition; apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.